REACTION_CXSMILES
|
Cl[C:2]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)([CH3:7])[C:3]([F:6])([F:5])[F:4].[CH3:16][Al](C)C>Cl>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:2]([CH3:16])([CH3:7])[C:3]([F:6])([F:5])[F:4])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)(C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
151 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
hexanes
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice-water bath
|
Type
|
ADDITION
|
Details
|
more rapid addition of acid
|
Type
|
CUSTOM
|
Details
|
complete quenching of the unreacted AlMe3
|
Type
|
ADDITION
|
Details
|
After addition of 100 ml of conc. HCl, 250 ml of H2O
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The org layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |